N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for large-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
Uniqueness
What sets N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor with potential therapeutic applications in neurodegenerative diseases highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-20(27)25-10-8-17(9-11-25)21(28)22-18-4-6-19(7-5-18)24-14-12-23(13-15-24)16(2)26/h3-7,17H,1,8-15H2,2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUUBCFURZARGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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